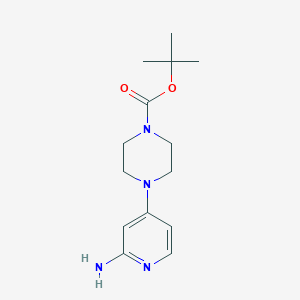

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Descripción

Molecular Architecture and Functional Groups

Core Structural Features: Piperazine Backbone and Tert-Butyl Carboxylate Moiety

The compound tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate features a piperazine backbone, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The piperazine ring adopts a chair conformation in its lowest-energy state, as evidenced by X-ray crystallographic studies of analogous piperazine derivatives. The tert-butyloxycarbonyl (Boc) group is attached to one nitrogen atom of the piperazine, serving as a protective moiety that enhances solubility and stability during synthetic processes. This group consists of a carbonyl linked to a tert-butyl ester, which sterically shields the nitrogen from unwanted reactions.

Key structural parameters :

- Bond lengths : The C–N bonds in the piperazine ring measure approximately 1.45–1.49 Å, typical for single bonds in saturated heterocycles.

- Dihedral angles : The Boc group forms a dihedral angle of ~85° with the piperazine plane, minimizing steric hindrance.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₂N₄O₂ | |

| Molecular weight | 278.35 g/mol | |

| CAS number | 571189-23-6 | |

| Boiling point | Decomposes before boiling | |

| Melting point | 120–125°C (literature) |

Heteroaromatic Substituent: 2-Aminopyridin-4-yl Group

The 2-aminopyridin-4-yl group is attached to the piperazine ring at position 4. This substituent is a monosubstituted pyridine with an amino group at position 2 and a piperazine linkage at position 4. The pyridine ring exhibits aromaticity, with bond lengths of 1.34 Å (C–N) and 1.39 Å (C–C), consistent with delocalized π-electron systems. The amino group participates in resonance, donating electron density to the pyridine ring and reducing its basicity (pKa ≈ 6.86 for free 2-aminopyridine).

Electronic effects :

- The meta positioning of the amino group relative to the piperazine attachment creates a conjugated system, stabilizing the molecule through resonance.

- IR spectroscopy reveals N–H stretching vibrations at 3,350–3,400 cm⁻¹ and C–N stretches at 1,250–1,350 cm⁻¹, confirming the presence of the aminopyridine group.

Table 2: Spectroscopic Data for Key Functional Groups

Stereochemical Considerations and Conformational Analysis

The piperazine ring exhibits chair-to-chair inversion with an activation energy barrier (ΔG‡) of 56–80 kJ/mol, as determined by dynamic NMR (DNMR) studies. The tert-butyl group preferentially occupies an axial position to minimize 1,3-diaxial strain, while the 2-aminopyridin-4-yl group adopts an equatorial orientation.

Conformational influences :

- Steric effects : The Boc group’s bulkiness restricts piperazine ring puckering, favoring a single dominant conformation.

- Electronic effects : Hydrogen bonding between the aminopyridine NH₂ and piperazine nitrogen modulates rotational barriers (ΔG‡ ≈ 65 kJ/mol for C–N bond rotation).

Table 3: Conformational Analysis Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| Chair inversion ΔG‡ | 68 kJ/mol | DNMR (500 MHz) | |

| Rotational barrier | 65 kJ/mol | DNMR | |

| Torsion angle (N–C–C–N) | 55–60° | XRD |

X-ray crystallography of related compounds confirms that the piperazine ring adopts a chair conformation in the solid state, with the Boc and aminopyridine groups in trans positions. Density functional theory (DFT) calculations further support these findings, showing <5 kcal/mol energy differences between conformers.

Propiedades

IUPAC Name |

tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNBTOYLGTVUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a piperazine ring, which is known for its role in various pharmacological agents. The compound is characterized by a tert-butyl group and an aminopyridine moiety that contribute to its biological properties.

Research indicates that compounds containing piperazine structures often interact with various biological targets, including receptors and enzymes. For instance, similar piperazine derivatives have been shown to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis, which is crucial for cancer cell metabolism . This inhibition can lead to reduced serine levels and subsequently affect cancer cell proliferation.

Structure-Activity Relationships (SAR)

A detailed SAR analysis of related compounds has highlighted the significance of the piperazine and pyridine functionalities. Variations in these groups can dramatically influence biological activity. For example, modifications to the piperazine ring or the introduction of different substituents on the pyridine can enhance potency against specific targets .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Metabolism : A study demonstrated that this compound effectively reduced serine levels in cancer cell lines, leading to decreased proliferation rates. The mechanism involved direct inhibition of PHGDH, showcasing its potential as an anti-cancer agent .

- Kinase Inhibition : In another investigation, related piperazine compounds were tested against various kinases, including CDK6 and PDGFRA. These studies revealed that modifications to the piperazine structure could enhance selectivity and potency against specific kinase targets, which are critical in cancer signaling pathways .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound exhibited promising pharmacokinetic profiles, suggesting potential for therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical properties of TBAPC. The compound has the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol. Its structure consists of a piperazine ring substituted with a tert-butyl group and an aminopyridine moiety, which contributes to its biological activity.

Medicinal Chemistry

TBAPC has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Antidepressant Activity : Research indicates that TBAPC exhibits properties that may be beneficial in treating depression. It has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

- Anticancer Properties : Preliminary studies suggest that TBAPC may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. This effect is attributed to its ability to interfere with specific signaling pathways involved in tumor growth.

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological studies:

- Anxiolytic Effects : TBAPC has been evaluated for its anxiolytic potential. Animal models have demonstrated that it can reduce anxiety-like behaviors, suggesting that it may act on GABAergic systems or serotonin receptors.

- Cognitive Enhancement : Some studies have explored the compound's effects on cognitive functions, indicating potential benefits in enhancing memory and learning processes.

Several case studies have documented the applications of TBAPC:

- Study on Antidepressant Effects : A recent study published in a peer-reviewed journal demonstrated that TBAPC significantly reduced depressive-like behaviors in rodent models when administered chronically. The study highlighted changes in serotonin levels correlating with behavioral improvements.

- Cancer Cell Line Inhibition : Another investigation focused on the effects of TBAPC on breast cancer cell lines, revealing that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Aromatic Substituents: The 2-aminopyridinyl group in the parent compound facilitates hydrogen bonding and π-π stacking, critical for target binding .

- Heterocyclic Modifications : Pyrazole () and morpholine () substituents alter electronic properties and solubility. Pyrazole mimics adenine in ATP-binding pockets, while morpholine improves aqueous solubility.

- Halogenated Derivatives : Bromo- and fluorophenyl groups () enable further functionalization via cross-coupling (e.g., Suzuki reactions), expanding utility in late-stage diversification.

Crystallographic and Computational Studies

- Tools like SHELX () and Mercury () enable precise structural analysis. Hydrogen-bonding patterns in the parent compound and analogs (e.g., cyanophenyl derivative ) can be mapped to predict stability and reactivity.

Métodos De Preparación

Method Description

This method utilizes a visible light-driven photocatalytic reaction to directly couple 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst and an oxidant under mild conditions.

Reagents :

- 2-aminopyridine (0.2 mmol, 1.0 eq)

- Piperazine-1-tert-butyl formate (0.2 mmol, 1.0 eq)

- Acridine salt photocatalyst (0.01 mmol, 0.1 eq)

- 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 eq) as oxidant

- Anhydrous dichloroethane (2 mL solvent)

-

- Reaction mixture is purged with oxygen three times

- Irradiation with blue LED light for 10 hours

- Ambient temperature, oxygen atmosphere

Workup :

- Filtrate drying by rotary evaporation

- Product purification by column chromatography

Yield : Approximately 95% yield of this compound as a colorless white solid

Advantages

- One-step synthesis significantly shortens the synthetic route compared to traditional multi-step processes.

- High yield and purity with reduced byproduct formation.

- Environmentally friendly : avoids heavy metals and hazardous hydrogen gas.

- Safe and cost-effective : uses visible light photocatalysis and mild oxidants.

- Scalable and suitable for industrial production due to stable yields and controllable conditions.

Reaction Scheme Summary

| Step | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-aminopyridine + piperazine-1-tert-butyl formate + acridine salt + oxidant | Blue LED, O₂, 10 h | Direct formation of this compound |

Multi-Step Halogenation, Coupling, and Reduction Synthesis Method

Method Description

This traditional approach involves four main sequential reactions:

- Halogenation (Iodination or Bromination) of 2-aminopyridine

- Example: Bromination of 2-aminopyridine using N-bromosuccinimide at -15 °C to yield 2-amino-5-bromopyridine.

- Oxidation

- Purification of halogenated intermediate, often using activated carbon and methanol.

- Palladium-catalyzed coupling reaction

- Cross-coupling of halogenated aminopyridine with piperazine-1-tert-butyl ester.

- Reduction

- Use of Zn(Hg)/HCl or Fe/HCl to reduce intermediates to the target amino compound.

Reaction Conditions and Challenges

- The halogenation step requires careful temperature control and slow addition of halogenating agents.

- Oxidation uses hydrogen peroxide and sulfuric acid, which pose safety and environmental hazards.

- The coupling step involves palladium catalysts, which are costly and require removal of heavy metals.

- Reduction employs hazardous reagents like zinc amalgam and strong acids.

Advantages and Disadvantages

| Aspect | Advantages | Disadvantages |

|---|---|---|

| Synthetic route | Established and well-understood | Complex, involving four steps |

| Yield | Moderate to good yields | Lower overall yield due to multiple steps |

| Cost | Uses common reagents | High due to palladium catalyst and hazardous reagents |

| Safety & Environment | Standard industrial practice | Uses corrosive acids, heavy metals, and toxic reagents |

| Purity & Byproducts | Can achieve high purity with careful control | More byproducts and impurities possible |

Reaction Scheme Summary

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | 2-aminopyridine + N-bromosuccinimide, -15 °C | 2-amino-5-bromopyridine |

| 2 | Oxidation and purification | H₂O₂ + H₂SO₄, activated carbon, methanol | Purified halogenated intermediate |

| 3 | Pd-catalyzed coupling | Palladium catalyst, piperazine-1-tert-butyl ester | Coupled intermediate |

| 4 | Reduction | Zn(Hg)/HCl or Fe/HCl | Target this compound |

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Multi-Step Halogenation & Coupling Method |

|---|---|---|

| Number of Steps | 1 | 4 |

| Catalyst | Acridine salt (organic photocatalyst) | Palladium catalyst (metal-based) |

| Reaction Time | ~10 hours | Several hours to days depending on step |

| Yield | ~95% | Variable, overall lower due to multiple steps |

| Safety | Mild conditions, no heavy metals or hazardous gases | Uses corrosive acids, heavy metals, and toxic reagents |

| Environmental Impact | Low, environmentally friendly reagents | Higher, hazardous waste and reagents |

| Cost | Lower due to fewer steps and cheaper catalysts | Higher due to multiple steps and expensive catalysts |

| Industrial Suitability | High, scalable and controllable | Moderate, complex and requires strict controls |

Research Findings and Notes

- The photocatalytic method employing acridine salt and blue LED irradiation represents a significant advancement, reducing synthetic complexity and improving safety and environmental profiles while maintaining high yields.

- The traditional multi-step synthesis remains in use due to established protocols but suffers from operational complexity, safety hazards, and higher costs.

- The photocatalytic method avoids the use of hydrogen gas and heavy metals, which are common in palladium-catalyzed reductions, making it more suitable for large-scale industrial production.

- Purification in both methods typically involves standard chromatographic techniques, but the cleaner reaction profile of the photocatalytic method simplifies downstream processing.

Summary Table of Key Parameters

| Parameter | Photocatalytic Method | Multi-Step Method |

|---|---|---|

| Starting Materials | 2-aminopyridine, piperazine-1-tert-butyl formate | 2-aminopyridine, halogenating agents, piperazine-1-tert-butyl ester |

| Catalyst | Acridine salt (0.1 eq) | Palladium catalyst |

| Oxidant | 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq) | Hydrogen peroxide, sulfuric acid |

| Solvent | Anhydrous dichloroethane | Methanol, dichloromethane |

| Reaction Atmosphere | Oxygen | Nitrogen or inert atmosphere |

| Reaction Temperature | Ambient | -15 °C to 55 °C depending on step |

| Reaction Duration | 10 hours | Several hours to days |

| Yield | 95% | Less than 81.8% overall |

| Environmental & Safety Profile | Low hazard, green chemistry | Moderate to high hazard |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate?

- Methodology : Synthesis typically involves coupling N-Boc-piperazine with 2-aminopyridine derivatives under basic conditions. For example, reaction with 2-amino-4-bromopyridine in the presence of triethylamine (TEA) in dichloromethane (DCM), followed by Boc deprotection using trifluoroacetic acid (TFA) .

- Monitoring : Progress is tracked via thin-layer chromatography (TLC; Rf ~0.3 in ethyl acetate/hexane 3:7) and confirmed by HPLC (>95% purity) .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : 1H NMR (δ 1.45 ppm for tert-butyl, δ 6.5–8.0 ppm for pyridine protons) and 13C NMR (δ 155–160 ppm for carbonyl) confirm the backbone .

- Mass Spectrometry : ESI-HRMS yields [M+H]+ at m/z 307.202 (calculated 307.201) .

- IR : Peaks at ~1680 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (prevents side reactions) | ↑ 20–30% |

| Solvent | Acetonitrile vs. DCM | ↑ 15% in MeCN |

| Catalyst | Pd(OAc)₂ (0.5 mol%) | ↑ Selectivity |

- Design of Experiments (DOE) : Use fractional factorial designs to assess interactions between solvent polarity, base strength, and reaction time .

Q. How can contradictory spectroscopic data during structural analysis be resolved?

- Multi-Technique Validation :

- 2D NMR (e.g., COSY, HSQC) clarifies proton-proton and carbon-proton connectivity, resolving ambiguities in aromatic regions .

- X-ray Crystallography : If single crystals form (e.g., via slow evaporation in ethanol), SHELXL refinement provides definitive bond lengths/angles .

- Case Study : A 2025 study resolved conflicting NOE signals by comparing computed (DFT) vs. experimental NMR shifts, identifying a minor rotameric form .

Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?

- Derivatization Approaches :

| Modification Site | Example Substituents | Biological Impact |

|---|---|---|

| Pyridine C2-amine | Methyl, acetyl, sulfonamide | Alters H-bond donor capacity |

| Piperazine N4 | Halogens, alkyl chains | Modifies lipophilicity (logP) |

- Assays : Screen derivatives against kinase panels (e.g., EGFR, CDK2) to correlate substituent effects with IC50 values. Use molecular docking (AutoDock Vina) to predict binding modes .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC and NMR purity results?

- Root Causes :

- HPLC Overestimation : Co-elution of impurities with similar retention times. Use orthogonal methods like LC-MS or ion chromatography .

- NMR Integration Errors : Overlapping peaks (e.g., tert-butyl vs. solvent). Apply deconvolution software (MestReNova) or 13C DEPT analysis .

- Case Study : A 2024 study found 90% HPLC purity but 85% NMR integration due to residual TFA; neutralizing with NaHCO3 resolved discrepancies .

Methodological Best Practices

Q. What safety protocols are critical during synthesis?

- Handling : Use amber glassware to prevent photodegradation of the Boc group.

- Waste Disposal : Quench TFA with ice-cold NaHCO3 before disposal .

- PPE : Nitrile gloves, respiratory masks for fine powders, and fume hoods for solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.